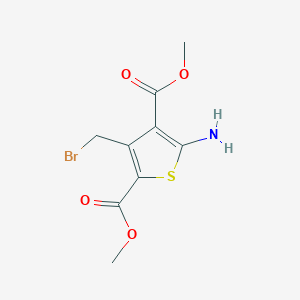

![molecular formula C8H13N3O2 B6143272 1,3-二甲基-5-[(甲基氨基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮 CAS No. 941209-04-7](/img/structure/B6143272.png)

1,3-二甲基-5-[(甲基氨基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

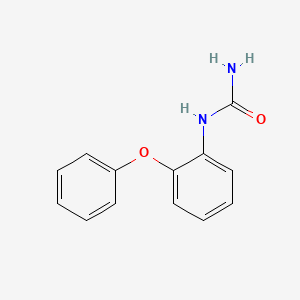

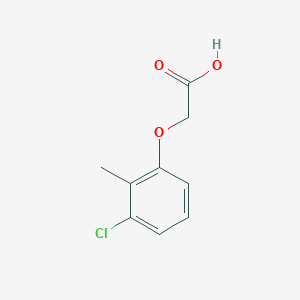

The compound “1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the molecular weight of 183.21 . The IUPAC name for this compound is 1,3-dimethyl-5-[(methylamino)methyl]-2,4(1H,3H)-pyrimidinedione .

Physical And Chemical Properties Analysis

This compound has a predicted melting point of 142.06°C and a predicted boiling point of 265.7°C at 760 mmHg . The predicted density is 1.2 g/cm^3 and the predicted refractive index is n20D 1.51 .科学研究应用

化学合成和衍生物形成

1,3-二甲基嘧啶并[4,5-d]嘧啶-2,4-(1H,3H)二酮在化学反应中表现出有趣的行为。当与液氨和氧化剂中的烷基酰胺反应时,它会产生 7-氨基衍生物,显示出缩合嘧啶的区域选择性胺化的潜力 (Gulevskaya et al., 1994)。类似地,它与不同溶剂中的盐酸反应会产生不同的化学衍生物,展示出其多功能的反应性 (Chepyshev et al., 2009)。

抗菌性能

对巴比妥酸衍生物(包括 5,5′-(芳基亚甲基)双[1,3-二甲基-6-(甲基氨基)嘧啶-2,4(1H,3H)-二酮])的研究揭示了它们的潜在抗菌活性。这些化合物通过与芳香醛缩合合成,对枯草芽孢杆菌、金黄色葡萄球菌和铜绿假单胞菌等细菌表现出有效性,在某些情况下超过了氨苄西林的疗效 (Shukla et al., 2019)。

药物研究

在制药领域,1,3-二甲基-5-[(甲基氨基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮的衍生物因其抗病毒特性而被探索。例如,由该化合物合成的新型 N4-β-D-糖苷吡唑并[3,4-d]嘧啶衍生物已针对其对乙型肝炎病毒的活性进行了测试,显示出中等到高疗效 (El‐Sayed et al., 2009)。

先进材料合成

此外,1,3-二甲基-5-[(甲基氨基)甲基]-1,2,3,4-四氢嘧啶-2,4-二酮参与聚酰胺等先进材料的合成。它的衍生物,如 2-(1,3-二甲基-2,6-二氧代-2,6-二氢嘌呤-7-基)甲基琥珀酸,用于与二胺的缩聚反应,从而形成在材料科学中具有潜在应用的聚酰胺 (Hattori & Kinoshita, 1979)。

抗寄生虫应用

此外,研究重点关注了其在合成具有抗寄生虫活性的化合物中的作用。4-[2-(1,3-二甲基-5-硝基-2,6-二氧代-1,2,3,6-四氢嘧啶-4-基)乙烯基]苯甲醛等衍生物对疟原虫、阴道毛滴虫和婴儿利什曼原虫等寄生虫表现出潜力,为新的抗寄生虫药物开辟了道路 (Azas et al., 2003)。

作用机制

Target of Action

It’s suggested that the compound may interact with certain proteins or enzymes in the body .

Mode of Action

The compound’s mode of action is thought to be related to the inhibition of liver s9 protein activity, an enzyme necessary for DNA synthesis . This interaction could lead to changes in cellular processes, potentially affecting cell growth and division .

Biochemical Pathways

The compound’s interaction with liver s9 protein suggests it may influence pathways related to DNA synthesis and cell division .

Result of Action

It’s suggested that the compound may inhibit the growth and mutation of certain cells , potentially influencing cellular health and function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione interacts with its targets and exerts its effects .

生化分析

Biochemical Properties

1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the compound’s role in modulating enzyme activity and influencing metabolic pathways .

Cellular Effects

The effects of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic intermediates .

Molecular Mechanism

At the molecular level, 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of dihydrofolate reductase, thereby reducing the availability of tetrahydrofolate, which is essential for DNA synthesis and repair . This inhibition leads to decreased cell proliferation and increased apoptosis in rapidly dividing cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of compensatory metabolic pathways and increased resistance to its inhibitory effects .

Dosage Effects in Animal Models

The effects of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and pathways . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of metabolic intermediates and oxidative stress . Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biochemical and cellular responses .

Metabolic Pathways

1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides and DNA . The compound also affects the levels of metabolic intermediates, such as dihydrofolate and tetrahydrofolate, thereby modulating the overall metabolic flux . Additionally, it can alter the activity of cofactors, such as NADPH, which are essential for various biochemical reactions .

Transport and Distribution

Within cells and tissues, 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through specific transporters and binding proteins . It can be actively transported across cell membranes by nucleoside transporters, facilitating its intracellular accumulation . The compound’s distribution is influenced by its affinity for binding proteins, which can sequester it in specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of 1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s role in modulating cellular processes and biochemical reactions .

属性

IUPAC Name |

1,3-dimethyl-5-(methylaminomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDDVWFXIYSXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=O)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

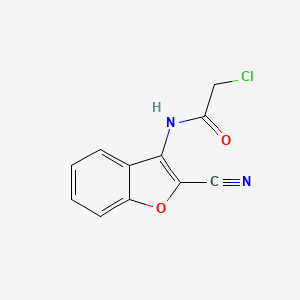

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

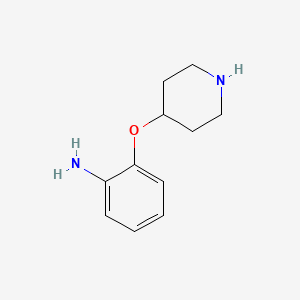

![N-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine](/img/structure/B6143198.png)

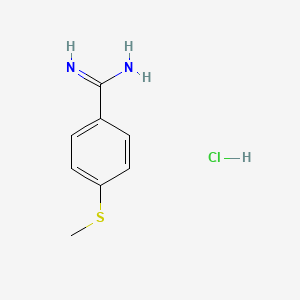

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)